2-[benzenesulfonyl(2-phenylethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-[benzenesulfonyl(2-phenylethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a benzenesulfonyl group, a phenylethylamine moiety, and a trifluoromethyl-substituted phenylacetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzenesulfonyl(2-phenylethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is synthesized by reacting benzene with chlorosulfonic acid under controlled conditions.
Formation of Phenylethylamine Intermediate: Phenylethylamine is prepared by the reduction of phenylacetonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Coupling Reaction: The benzenesulfonyl chloride is then reacted with phenylethylamine to form the benzenesulfonyl(2-phenylethyl)amine intermediate.
Acetamide Formation: Finally, the intermediate is reacted with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[benzenesulfonyl(2-phenylethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2-[benzenesulfonyl(2-phenylethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features, which may impart biological activity.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate or biochemical tool.
Industrial Chemistry: It may serve as an intermediate in the synthesis of other complex organic compounds used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-[benzenesulfonyl(2-phenylethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the benzenesulfonyl group may contribute to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A precursor in the synthesis of the target compound.
Phenylethylamine: An intermediate used in the synthesis.
2-(Trifluoromethyl)phenylacetyl Chloride: Another intermediate in the synthetic route.
Uniqueness
2-[benzenesulfonyl(2-phenylethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its structural features, which impart specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the benzenesulfonyl group provides potential sites for further functionalization.
Properties
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O3S/c24-23(25,26)20-13-7-8-14-21(20)27-22(29)17-28(16-15-18-9-3-1-4-10-18)32(30,31)19-11-5-2-6-12-19/h1-14H,15-17H2,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSSIKBNQXDFJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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